

A Technical Guide to the Theoretical Hydrogen Content of Ammonia Borane

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Compound of Interest

Compound Name: Ammonia borane

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Ammonia borane (NH_3BH_3) has garnered significant attention as a promising material for chemical hydrogen storage due to its remarkably high hydrogen content. This technical guide provides an in-depth analysis of the theoretical hydrogen capacity of **ammonia borane**, detailed experimental protocols for its synthesis and the determination of its hydrogen content, and a thorough examination of its decomposition pathways.

Theoretical Hydrogen Content of Ammonia Borane

Ammonia borane is a white, crystalline solid with a molecular weight of 30.87 g/mol. Its high hydrogen content is a key attribute for its potential use in hydrogen storage applications. The theoretical gravimetric and volumetric hydrogen densities are among the highest for a chemical hydride.^[1]

Parameter	Value	Reference
Gravimetric Hydrogen Density	19.6 wt%	[1][2]
Volumetric Hydrogen Density	~146 kg H ₂ /m ³ (or 146 g H ₂ /L)	[3][4]

The high gravimetric density of 19.6 wt% signifies that nearly one-fifth of **ammonia borane's** mass is hydrogen.^[1] This exceptional capacity makes it a compelling candidate for applications where weight is a critical factor.

Synthesis of Ammonia Borane: Experimental Protocols

Several methods have been developed for the synthesis of **ammonia borane**. Below are two common and reliable experimental protocols.

Protocol 2.1: Synthesis via Reaction of Sodium Borohydride and Ammonium Sulfate

This method, adapted from Ramachandran and Gagare, is a widely used laboratory-scale synthesis.^[5]

Materials:

- Sodium borohydride (NaBH_4)
- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)
- Anhydrous tetrahydrofuran (THF)
- Deionized water
- Celite

Procedure:

- To a dry, 2-L round-bottom flask equipped with a magnetic stir bar, add powdered sodium borohydride (18.9 g, 500 mmol) and powdered ammonium sulfate (66.1 g, 500 mmol).
- Cool the flask to 0 °C in an ice-water bath.
- Add 500 mL of anhydrous THF to the flask.
- While vigorously stirring at 0 °C, add deionized water (4.5 mL, 250 mmol) dropwise over 5 minutes. Hydrogen gas will evolve, so proper ventilation is crucial.
- Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 4-6 hours.

- Filter the reaction mixture through a bed of Celite under vacuum.
- Concentrate the filtrate under reduced pressure to obtain crude **ammonia borane**.
- The crude product can be further purified by recrystallization from a suitable solvent like a THF/diethyl ether mixture.

Protocol 2.2: One-Pot Synthesis via In Situ Formation of Ammonium Borohydride

This method provides a simplified, one-pot synthesis with high yield and purity.[6]

Materials:

- Ammonium salt (e.g., NH_4Cl , NH_4F)
- Alkali metal borohydride (e.g., NaBH_4 , LiBH_4)
- Liquid ammonia (NH_3)
- Anhydrous ether (e.g., diethyl ether, THF)

Procedure:

- In a flask cooled with a dry ice/acetone bath, condense liquid ammonia.
- Add the ammonium salt and the alkali metal borohydride to the liquid ammonia to form ammonium borohydride in situ.
- Slowly add the anhydrous ether to the solution. The addition of the ether induces the decomposition of ammonium borohydride to **ammonia borane** and hydrogen gas.
- Allow the ammonia to evaporate.
- The resulting **ammonia borane** can be isolated and purified. This method is advantageous as it avoids the isolation of the unstable ammonium borohydride intermediate.[6]

Determination of Hydrogen Content: Experimental Protocol

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is a powerful technique to determine the hydrogen release from **ammonia borane** as a function of temperature.

Materials:

- **Ammonia borane** sample
- TGA-MS instrument
- Inert gas (e.g., Argon, Nitrogen)

Procedure:

- Place a small, accurately weighed amount of the **ammonia borane** sample (typically 1-10 mg) into a TGA crucible.
- Place the crucible in the TGA furnace.
- Purge the system with an inert gas to remove any air and reactive gases.
- Heat the sample from room temperature to a desired final temperature (e.g., 200 °C or higher) at a controlled heating rate (e.g., 5-10 °C/min).
- Simultaneously, monitor the mass loss of the sample using the TGA and analyze the evolved gases using the mass spectrometer. The mass spectrometer should be set to monitor the m/z ratio for hydrogen ($m/z = 2$).
- The percentage of mass loss corresponding to hydrogen release can be calculated from the TGA data. The MS data confirms that the mass loss is due to the evolution of hydrogen and can also be used to detect any gaseous byproducts.

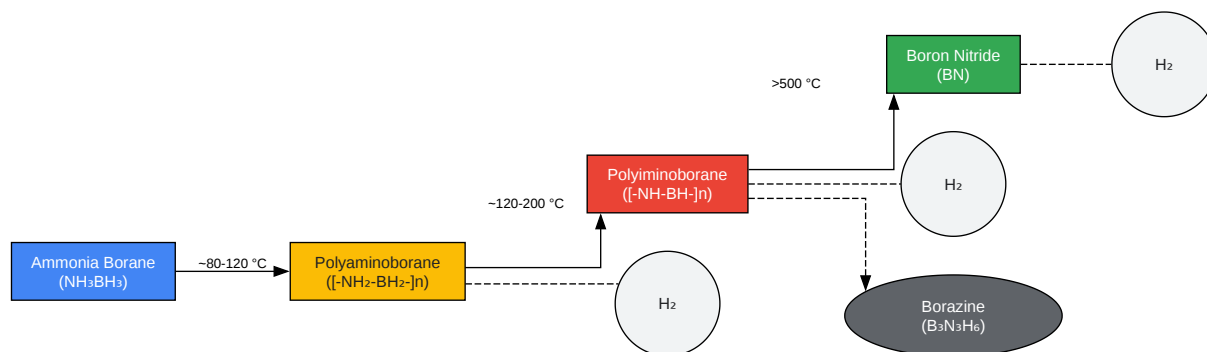
Thermal Decomposition Pathway of Ammonia Borane

The thermal decomposition of **ammonia borane** is a multi-step process that results in the release of hydrogen gas. The pathway involves the formation of several polymeric intermediates.

The decomposition begins at temperatures around 80-110 °C with the release of the first equivalent of hydrogen.^{[7][8]} A second equivalent of hydrogen is released at approximately 120-160 °C.^[9] Further heating to much higher temperatures (above 500 °C) can lead to the formation of boron nitride.^[9]

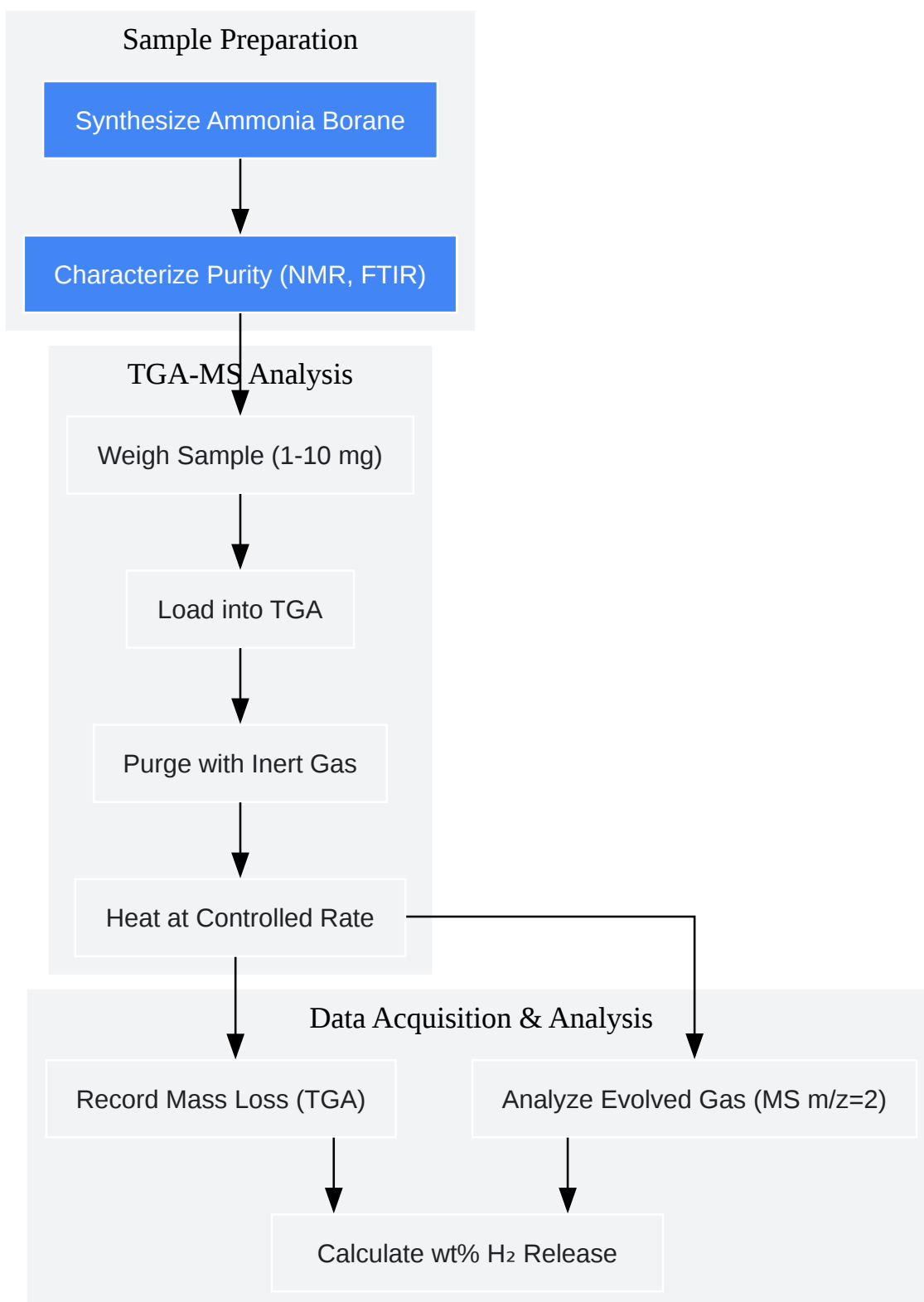
Key Decomposition Steps and Intermediates:

- Step 1 (approx. 80-120 °C): **Ammonia borane** (NH_3BH_3) undergoes intermolecular dehydrogenation to form polyaminoborane ($[-\text{NH}_2-\text{BH}_2-]_n$) and releases one equivalent of H_2 .
- Step 2 (approx. 120-200 °C): Polyaminoborane further decomposes to form polyiminoborane ($[-\text{NH}-\text{BH}-]_n$) and releases a second equivalent of H_2 . During this stage, the volatile byproduct borazine ($\text{B}_3\text{N}_3\text{H}_6$) can also be formed.^{[8][10]}
- Step 3 (>500 °C): The polymeric residue $(\text{BNH})_x$ undergoes further dehydrogenation and rearrangement at high temperatures to form hexagonal boron nitride (h-BN).^[9]



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Caption: Thermal decomposition pathway of **ammonia borane**.



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Caption: Experimental workflow for determining hydrogen content.

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